

# Application Notes and Protocols for BMS-191095 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BMS-191095 hydrochloride

Cat. No.: B3340025

Get Quote

For Researchers, Scientists, and Drug Development Professionals

## Introduction

BMS-191095 hydrochloride is a potent and selective opener of the mitochondrial ATP-sensitive potassium (mitoKATP) channel.[1][2] Its targeted action on this specific channel makes it a valuable tool for research in cardioprotection and other areas involving mitochondrial function. Unlike first-generation KATP channel openers, BMS-191095 is noteworthy for its lack of significant peripheral vasodilating activity, offering a more targeted approach for investigating the roles of mitoKATP channels.[1] This document provides detailed application notes and protocols for the preparation of BMS-191095 hydrochloride for experimental use.

# **Chemical and Physical Properties**

A thorough understanding of the physicochemical properties of **BMS-191095 hydrochloride** is essential for its proper handling and formulation.



| Property          | Value                    | Reference |
|-------------------|--------------------------|-----------|
| Molecular Formula | C22H21CIN4O2 · HCI       | [1]       |
| Molecular Weight  | 445.34 g/mol             | [1]       |
| CAS Number        | 166095-95-0              | [1]       |
| Appearance        | White to off-white solid |           |
| Solubility        | DMSO: 20 mg/mL           | [1]       |

# **Storage and Stability**

Proper storage of BMS-191095 hydrochloride is critical to maintain its integrity and activity.

| Form               | Storage<br>Temperature | Stability | Reference |
|--------------------|------------------------|-----------|-----------|
| Powder             | -20°C                  | 3 years   | [1]       |
| 4°C                | 2 years                | [1]       |           |
| In Solvent (-80°C) | -80°C                  | 6 months  | [1]       |
| In Solvent (-20°C) | -20°C                  | 1 month   | [1]       |

# **Mechanism of Action**

BMS-191095 acts as a selective opener of the mitochondrial ATP-sensitive potassium (mitoKATP) channels. The opening of these channels is implicated in cellular protective mechanisms, particularly in cardiomyocytes, against ischemic injury. This action is believed to reduce mitochondrial calcium overload and preserve mitochondrial function, ultimately leading to decreased cell death.





Click to download full resolution via product page

Mechanism of action of BMS-191095.

# Experimental Protocols Preparation of Stock Solution (for in vitro and in vivo use)

A concentrated stock solution in a suitable organic solvent is the first step for most applications.

#### Materials:

- BMS-191095 hydrochloride powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

#### Protocol:

- Weigh the desired amount of BMS-191095 hydrochloride powder in a sterile microcentrifuge tube.
- Add the appropriate volume of DMSO to achieve a concentration of 20 mg/mL.
- Vortex the solution thoroughly until the powder is completely dissolved.



- If necessary, sonicate the solution for a few minutes to aid dissolution.
- Store the stock solution at -20°C or -80°C as per the stability data.

# **Preparation of Working Solution for In Vitro Experiments**

For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically  $\leq 0.1\%$ ).

# Preparation of a Suspended Solution for Intraperitoneal (IP) or Oral (PO) Injection

This protocol is adapted from a commercially available formulation and is suitable for creating a suspension for in vivo studies.

#### Materials:

- BMS-191095 hydrochloride stock solution (20 mg/mL in DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile saline (0.9% NaCl in water)
- Sterile tubes
- Vortex mixer
- Sonicator

#### Protocol:

- Prepare a 25 mg/mL stock solution of BMS-191095 in DMSO.
- In a sterile tube, add the following solvents in the specified order, mixing thoroughly after each addition:



- $\circ$  100 µL of the 25 mg/mL BMS-191095 DMSO stock solution.
- 400 μL of PEG300. Vortex to mix.
- 50 μL of Tween-80. Vortex to mix.
- 450 μL of sterile saline. Vortex to mix.
- The final concentration of this suspended solution will be 2.5 mg/mL.[1]
- Use sonication to ensure a uniform suspension.[1]
- It is recommended to prepare this working solution fresh on the day of use.[1]

Vehicle Composition for IP/PO Injection:

| Component | Percentage |
|-----------|------------|
| DMSO      | 10%        |
| PEG300    | 40%        |
| Tween-80  | 5%         |
| Saline    | 45%        |

# **Proposed Protocol for Intravenous (IV) Injection**

Disclaimer: The following protocol is a suggested starting point for developing an IV formulation for **BMS-191095 hydrochloride**, based on vehicles used for other poorly water-soluble compounds. This protocol has not been specifically validated for BMS-191095 and will require optimization and verification by the end-user.

#### Materials:

- BMS-191095 hydrochloride powder
- N,N-Dimethylacetamide (DMA)
- Propylene glycol (PG)



- Polyethylene glycol 400 (PEG400)
- Sterile tubes
- Vortex mixer
- Sterile syringe filter (0.22 μm)

#### Proposed Vehicle Composition:

| Component | Percentage |
|-----------|------------|
| DMA       | 20%        |
| PG        | 40%        |
| PEG400    | 40%        |

#### Protocol:

- Prepare the vehicle by mixing 20% DMA, 40% PG, and 40% PEG400.
- Dissolve the BMS-191095 hydrochloride in the vehicle to the desired concentration.
- Vortex and sonicate if necessary to achieve a clear solution.
- Visually inspect the solution for any particulates.
- Prior to injection, filter the solution through a 0.22 μm sterile syringe filter to ensure sterility and remove any potential micro-precipitates.
- · Administer via slow intravenous infusion.

# **Experimental Workflow**

The following diagram illustrates a general workflow for utilizing **BMS-191095 hydrochloride** in a research setting.





Click to download full resolution via product page

General experimental workflow for BMS-191095.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- To cite this document: BenchChem. [Application Notes and Protocols for BMS-191095 Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3340025#how-to-prepare-bms-191095-hydrochloride-for-injection]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com